
Hexachlorodisiloxane
Overview
Description
Hexachlorodisiloxane (CAS: 14986-21-1 or 56240-62-1) is an organosilicon compound with the molecular formula Cl₆O Si₂ and a molecular weight of 268.87 g/mol. It features a disiloxane backbone (Si–O–Si) with six chlorine atoms bonded to the silicon atoms. This compound is a colorless to pale yellow liquid at room temperature and is highly moisture-sensitive, decomposing upon exposure to water . It is typically stored under inert gases to prevent hydrolysis. This compound is primarily encountered as a byproduct in the synthesis of phosphorus-containing compounds, such as [TBA][P(SiCl₃)₂], where it forms alongside hydrogen gas during reactions involving phosphate sources and trichlorosilane .
Preparation Methods
Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:
2SiCl4+O2→2(SiCl3)2O+Cl2
This reaction typically occurs at temperatures between 950°C and 970°C .
In industrial settings, this compound is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight .
Chemical Reactions Analysis
Hexachlorodisiloxane undergoes several types of chemical reactions, including hydrolysis, decomposition, and fluorination:
- When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrochloric acid:
Hydrolysis: (SiCl3)2O+3H2O→2SiO2+6HCl
Under intense heat, this compound decomposes to form silicon dioxide and silicon tetrachloride:Decomposition: 2(SiCl3)2O→SiO2+3SiCl4
Reaction with antimony trifluoride yields hexafluorodisiloxane:Fluorination: (SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3
Scientific Research Applications
Chemical Synthesis
Precursor for Organosilicon Compounds
Hexachlorodisiloxane is primarily used as a precursor in the synthesis of various organosilicon compounds. Its structure allows it to serve as a building block for producing chlorosilane-based intermediates, which are critical in developing silicone materials, resins, and coatings . The compound can react with amines to form organoamino-substituted disiloxanes, which have applications in creating functionalized siloxanes for diverse applications .
Formation of Silicon-Based Materials
HCDSO can hydrolyze to form siloxane polymers, which are useful in producing high-purity silicon dioxide essential for semiconductor devices. The compound's reactivity enables it to be used in synthesizing advanced materials such as Si/C/O/N ceramics by reacting with bis(trimethylsilyl)carbodiimide.
Semiconductor Industry
Silicon Oxide Films
In the semiconductor industry, this compound is employed in atomic layer deposition (ALD) processes for creating silicon oxide films. These films are crucial for various electronic applications due to their excellent insulating properties and stability . Research indicates that HCDSO can produce silicon oxide layers with desirable characteristics, such as low etching rates and high density, making it suitable for advanced semiconductor devices .
Surface Modification
HCDSO is also utilized for modifying silicon surfaces to enhance their properties. It interacts with silicon dioxide and other silicon compounds to form protective layers that improve the performance of semiconductor devices. This application is particularly important in developing flexible electronics where surface integrity is critical.
Material Science
Development of Functionalized Oligomers
Recent studies have shown that this compound can be used to synthesize orthosilicic acid and its oligomers, which serve as building blocks for functionalized oligosiloxanes. These materials have potential applications in advanced composites and nanomaterials due to their unique structural properties . The ability to control the synthesis conditions allows for the development of materials with tailored properties for specific applications.
Case Studies
Mechanism of Action
The mechanism of action of hexachlorodisiloxane primarily involves its reactivity with water and other reagents. Upon hydrolysis, it releases hydrochloric acid and forms silicon dioxide. This reactivity is harnessed in various industrial processes to produce high-purity materials.
Comparison with Similar Compounds
The following table provides a comparative analysis of hexachlorodisiloxane with structurally or functionally related compounds:
Structural and Functional Differences
This compound vs. Hexachlorodisilane :
- This compound contains a siloxane bridge (Si–O–Si) , which increases its polarity compared to hexachlorodisilane (Si–Si). This oxygen bridge also makes it more susceptible to hydrolysis compared to the Si–Si bond in hexachlorodisilane .
- Both compounds are moisture-sensitive, but this compound’s decomposition products include silicic acids, while hexachlorodisilane releases HCl and silicon tetrachloride .
This compound vs. Hexamethyldisiloxane: The replacement of chlorine atoms with methyl groups in hexamethyldisiloxane drastically reduces its reactivity and toxicity.
This compound vs. Trichlorosilane: Trichlorosilane (HSiCl₃) is a precursor in the production of hyper-pure silicon for semiconductors. Its reaction with esters can yield this compound as a byproduct, highlighting their interconnected roles in organosilicon chemistry .
Environmental and Toxicological Considerations
- This compound’s environmental impact is less documented compared to structurally distinct chlorinated compounds like hexachlorocyclohexane (HCH) (CAS: 608-73-1), a persistent organic pollutant with well-documented neurotoxic and carcinogenic effects .
- Chlorosilanes, including this compound, are generally corrosive and require careful handling to avoid respiratory or dermal exposure. However, specific toxicological data for this compound remains sparse compared to HCH .
Biological Activity
Hexachlorodisiloxane (HCDSO), a compound with the chemical formula , is a siloxane derivative that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCDSO, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.
This compound is characterized as a colorless liquid with a high purity level exceeding 98% . It is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. The compound is known to react with moisture, producing hydrochloric acid, which can lead to severe chemical burns upon contact with skin or mucous membranes .
Toxicological Effects
The biological activity of HCDSO primarily revolves around its toxicological profile. Acute exposure can result in:
- Chemical Burns : Ingestion can cause severe damage to the gastrointestinal tract, leading to perforation and serious internal injuries .
- Eye Damage : Direct contact may result in significant eye irritation or burns, potentially causing permanent damage .
- Respiratory Issues : Inhalation of vapors can lead to respiratory distress, including chemical pneumonitis and pulmonary edema .
Chronic exposure has been associated with cumulative health effects, including respiratory tract inflammation and dermatitis from repeated skin contact .
Biological Activity and Case Studies
Despite its toxicity, research has indicated potential applications of HCDSO in organic synthesis and as a reagent in various chemical reactions. Notably, it has been utilized in synthesizing organosilicon compounds that exhibit biological activity.
Synthesis of Bioactive Compounds
HCDSO serves as a precursor for synthesizing various organosilicon compounds through reactions with amines and alcohols. These derivatives have shown promise in biological applications:
- Antitumor Activity : Some derivatives synthesized from HCDSO have demonstrated significant cytotoxic effects against cancer cell lines. For example, studies have shown that certain organosilicon compounds exhibit IC50 values in the micromolar range against various cancer cells .
- Antimicrobial Properties : Research indicates that modified siloxanes derived from HCDSO can possess antimicrobial activity, particularly against Gram-positive bacteria .
Data Table: Biological Activity of HCDSO Derivatives
The biological mechanisms underlying the activity of HCDSO-derived compounds remain under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and modulating apoptotic pathways involving BAX and BCL-2 proteins . Additionally, the ability of these compounds to interact with cellular membranes may enhance their cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexachlorodisiloxane, and how can purity be validated?
this compound is commonly synthesized via high-temperature reactions of silicon tetrachloride (SiCl₄) with this compound or chlorinated silanes in dry quinoline under reflux . To ensure purity, employ techniques such as ¹H/²⁹Si NMR spectroscopy to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For lab-scale synthesis, strict anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) are critical to prevent hydrolysis.
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Structural confirmation : Use X-ray diffraction (XRD) for crystalline derivatives (e.g., ferrocenyl disiloxanes) to resolve bond angles and connectivity .
- Purity assessment : Combine elemental analysis (C, H, Cl, Si content) with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., Si–O–Si stretches at ~1,000–1,100 cm⁻¹).
- Quantitative analysis : Employ gravimetric methods for chlorine content determination or nuclear magnetic resonance (NMR) integration ratios .
Q. How should researchers safely handle this compound in laboratory settings?
this compound is moisture-sensitive and releases HCl upon hydrolysis. Follow these protocols:
- Use glove boxes or Schlenk lines under inert gas to prevent exposure to air .
- Wear acid-resistant gloves , goggles , and lab coats ; ensure fume hoods with ≥100 ft/min face velocity are used during transfers .
- Store in sealed glass ampules with PTFE-lined caps, away from oxidizers and bases .
Advanced Research Questions
Q. How can reaction pathways involving this compound be optimized to minimize byproducts like chlorosilanes?
Byproduct formation (e.g., SiCl₄ or mixed dimers) often arises from incomplete condensation or competing metathesis reactions. Strategies include:
- Kinetic control : Adjust stoichiometry (e.g., excess SiCl₄) and reaction time .
- Catalytic additives : Use Lewis acids (e.g., AlCl₃) to accelerate siloxane bond formation.
- Post-reaction purification : Employ vacuum distillation or recrystallization in nonpolar solvents (e.g., hexane) .
Q. What computational methods are effective in predicting the reactivity of this compound in organometallic systems?
- Density Functional Theory (DFT) : Model Si–O bond dissociation energies and electron density maps to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media.
- Validate computational results with MALDI-TOF mass spectrometry to detect oligomeric species and XRD for structural confirmation .
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Variable-temperature NMR : Identify dynamic processes (e.g., fluxionality in ferrocenyl derivatives) causing signal broadening .
- Isotopic labeling : Use deuterated solvents or ²⁹Si-enriched precursors to simplify spectral interpretation.
- Cross-validation : Compare data with literature analogs (e.g., trichlorosilane adducts) and document all experimental parameters (temperature, solvent) in supplementary materials .
Q. What strategies address the instability of this compound in aqueous environments for materials science applications?
- Surface functionalization : Coat substrates with hydrophobic groups (e.g., perfluoroalkyl chains) to limit hydrolysis.
- Encapsulation : Use mesoporous silica or polymer matrices to physically isolate the compound.
- In situ monitoring : Deploy Raman spectroscopy to track degradation kinetics in real-time .
Q. Methodological Guidelines
- Data reporting : Follow Beilstein Journal guidelines to avoid redundancy between main text and supplementary data. Include raw datasets (e.g., NMR spectra, XRD .cif files) in repositories like Zenodo .
- Error analysis : Quantify uncertainties in elemental analysis (±0.3%) and NMR integrations (±5%) using standard deviations from triplicate measurements .
- Literature gaps : Prioritize studies on eco-toxicological profiles (absent in current literature) and high-pressure reactivity to expand applications .
Properties
IUPAC Name |
trichloro(trichlorosilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAHOIWVGZZELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065836 | |
Record name | Hexachlorodisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-21-1 | |
Record name | Hexachlorodisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexachlorodisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexachlorodisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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